Product packaging for Diethyl Pyridine-2,3-dicarboxylate(Cat. No.:CAS No. 2050-22-8)

Diethyl Pyridine-2,3-dicarboxylate

Cat. No.: B1313610
CAS No.: 2050-22-8
M. Wt: 223.22 g/mol
InChI Key: LIVYVINPLCASPD-UHFFFAOYSA-N
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Description

Significance in Heterocyclic Chemistry

The pyridine (B92270) nucleus is a fundamental structural motif found in a vast number of biologically active compounds and functional materials. Pyridine and its derivatives are among the most utilized nitrogen heterocycles in FDA-approved pharmaceuticals. nih.gov The strategic placement of functional groups on the pyridine ring allows for fine-tuning of a molecule's physicochemical properties, which can enhance pharmacological parameters like potency and selectivity. nih.gov

Diethyl pyridine-2,3-dicarboxylate is particularly significant due to the adjacent positioning of its two ester groups. This arrangement provides a unique platform for constructing fused heterocyclic systems and for introducing diverse functionalities onto the pyridine core. The reactivity of the ester groups, combined with the inherent properties of the pyridine ring, makes it a powerful tool for synthetic chemists aiming to create novel molecular architectures.

Role as a Synthetic Intermediate in Advanced Organic Transformations

The utility of this compound is most evident in its role as a precursor in multi-step organic syntheses. It is a crucial starting material for producing important pharmaceutical intermediates. google.com For instance, it is a foundational component in the synthesis of pyrrolo[2,3-b]pyridine ring systems, which are central to a new class of fluoroquinolone antibiotics. google.com Furthermore, it has been employed in the creation of lead compounds designed as inhibitors for human heparin-binding EGF-like growth factor. google.com

The synthesis of this key intermediate has also been a subject of research to improve efficiency and reduce environmental impact. One notable method involves a one-pot cyclization reaction using propargylamine (B41283) and diethyl butynedioate with hydrogen peroxide as an oxidant in ethanol (B145695). google.com This method is highlighted for its high yield, lower production cost, and reduced environmental pollution compared to previous routes. google.com

Table 2: Example Synthesis of this compound

Parameter Details
Reactants Propargylamine, Diethyl butynedioate google.com
Oxidant Hydrogen Peroxide google.com
Solvent Ethanol google.com
Reaction Temperature 60-70°C google.com
Reaction Time 11-13 hours google.com
Yield 82% google.com

This compound and its substituted analogs, such as diethyl 5-ethylpyridine-2,3-dicarboxylate and diethyl 6-chloropyridine-2,3-dicarboxylate, serve as intermediates for a range of products, including herbicides and other agrochemicals. asianpubs.orggoogle.comgoogle.com The transformations often involve reactions like cyclization, amination, and other functional group interconversions to build complex molecular frameworks. google.com

Overview of Research Trajectories: From Synthetic Methodologies to Advanced Applications

Research involving this compound is evolving on two main fronts. The first trajectory focuses on optimizing its synthesis. Traditional methods were often plagued by issues such as expensive and inaccessible starting materials, long reaction times, and high temperatures. google.com Modern approaches, like the one-pot synthesis previously mentioned, aim to create more sustainable and economically viable production routes. google.com Another area of methodological research involves exploring alternative nitrogen sources for cyclization reactions to produce substituted derivatives, such as using ammonium (B1175870) acetate (B1210297), which offers a high utilization of nitrogen atoms and milder reaction conditions. asianpubs.orggoogle.com

The second major research trajectory is the expansion of its applications. Beyond its established role in creating intermediates for antibiotics and herbicides, its derivatives are being explored for a wider range of biological activities. google.comasianpubs.org The core structure of pyridine dicarboxylic acids is being investigated for the development of new enzyme inhibitors. nih.govfrontiersin.org As the field of medicinal chemistry continues to seek novel scaffolds, the versatility of this compound ensures its continued relevance as a starting point for the discovery of new therapeutic agents and functional organic materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO4 B1313610 Diethyl Pyridine-2,3-dicarboxylate CAS No. 2050-22-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl pyridine-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-3-15-10(13)8-6-5-7-12-9(8)11(14)16-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVYVINPLCASPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70447281
Record name Diethyl Pyridine-2,3-dicarboxylate
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Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2050-22-8
Record name 2,3-Diethyl 2,3-pyridinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2050-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl Pyridine-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Diethyl Pyridine 2,3 Dicarboxylate

Established Synthetic Pathways and Mechanistic Considerations

The synthesis of Diethyl Pyridine-2,3-dicarboxylate is primarily achieved through two main routes: the esterification of its corresponding dicarboxylic acid and cycloaddition reactions.

Esterification of Pyridine-2,3-dicarboxylic Acid (Quinolinic Acid)

The most direct approach to synthesizing this compound is through the esterification of Pyridine-2,3-dicarboxylic acid, also known as quinolinic acid. This can be accomplished via two primary methods.

This classic method involves the reaction of quinolinic acid with ethanol (B145695) in the presence of an acid catalyst to form the diethyl ester. google.comprepchem.com The reaction proceeds via the Fischer-Speier esterification mechanism, where the acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by ethanol.

Concentrated sulfuric acid is a commonly employed catalyst for this reaction. google.comprepchem.com The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are often investigated include the molar ratio of reactants, the concentration of the acid catalyst, reaction temperature, and reaction time. For instance, in the synthesis of a similar compound, diethyl 5-ethylpyridine-2,3-dicarboxylate, the reaction temperature was optimized to 80°C, as lower temperatures resulted in a significantly slower reaction rate. asianpubs.org The amount of solvent (ethanol) also plays a critical role; an optimal amount ensures the reactants are dissolved while not being so dilute as to slow the reaction. asianpubs.org Prolonged reaction times, such as refluxing for 16 hours, have been utilized to drive the equilibrium towards the product. prepchem.com

The yield and purity of this compound from direct esterification can be variable. Crude products often contain impurities and byproducts, sometimes constituting 20-50% of the mixture. google.com Post-reaction workup is therefore essential. This typically involves neutralizing the excess acid, often with a base like sodium bicarbonate, followed by extraction of the product into an organic solvent. prepchem.com Purification techniques such as silica (B1680970) gel column chromatography are frequently necessary to achieve high purity. prepchem.comgoogle.com In some preparations, the yield of the purified product can be significant. For example, a related synthesis of diethyl pyridine-2,5-dicarboxylate (B1236617) reported a yield of 90 g of purified product from 100 g of the starting dicarboxylic acid after recrystallization. prepchem.com

An alternative to direct acid-catalyzed esterification involves a two-step process. First, Pyridine-2,3-dicarboxylic acid is treated with thionyl chloride (SOCl₂) to form the more reactive intermediate, pyridine-2,3-dicarbonyl dichloride. This acyl chloride is then subsequently reacted with ethanol to yield this compound. google.com This method avoids the equilibrium limitations of direct esterification and can often proceed under milder conditions for the second step. However, it introduces the use of thionyl chloride, which requires careful handling, and may present challenges in terms of environmental impact due to the generation of acidic waste. google.com

Direct Esterification with Ethanol under Acid Catalysis

Cycloaddition Reactions

Cycloaddition reactions provide an alternative route to construct the pyridine (B92270) ring system with the desired ester functionalities already in place. One documented method involves the cycloaddition of diethyl 2-aminobutenedioate with acrolein in a solvent like n-butanol under reflux for 15 hours. This approach, however, has been noted to have disadvantages such as the high cost and limited availability of the starting aminobutenedioate, a relatively low yield of 72.3%, and the requirement for high reaction temperatures and long reaction times. google.com

A different cycloaddition strategy utilizes propargylamine (B41283) and diethyl butynedioate as starting materials. In this one-pot reaction, hydrogen peroxide acts as an oxidant, and the reaction is carried out in ethanol at a temperature of 60-70°C for 11-13 hours. This method is reported to have several advantages, including high yield, lower production costs, and reduced environmental pollution. google.com The optimal molar ratio of propargylamine to diethyl butynedioate to hydrogen peroxide was found to be 1:1:1.5. google.com

Reaction of 2-Aminobutenedioic Acid Diethyl Ester with Acrolein

One documented method involves the cycloaddition reaction of 2-aminobutenedioic acid diethyl ester with acrolein. google.com The reaction is typically conducted under reflux conditions for 15 hours, using n-butanol as the solvent. google.com While this process can achieve a yield of 72.3%, it is beset by several disadvantages. google.com The primary reactant, 2-aminobutenedioic acid diethyl ester, is difficult to source commercially and is expensive. google.com Furthermore, the methodology is characterized by low reaction efficiency, extended reaction times, and the need for high temperatures. google.com

Propargylamine and Diethyl Butynedioate with Hydrogen Peroxide as Oxidant

A more recent and efficient approach involves a one-pot cyclization reaction using propargylamine and diethyl butynedioate as the primary raw materials. google.com This method employs hydrogen peroxide as an oxidant and is conducted in an organic solvent. google.com The process is noted for its high yield, reduced production costs, and minimal environmental pollution. google.com

Table 1: Reaction Conditions for Synthesis via Propargylamine Route

Parameter Value Source
Raw Materials Propargylamine, Diethyl Butynedioate google.com
Oxidant Hydrogen Peroxide google.com
Solvent Ethanol google.com
Molar Ratio Propargylamine : Diethyl Butynedioate : H₂O₂ = 1 : 1 : 1.4-1.6 google.com
Reaction Temperature 60-70 °C google.com
Reaction Time 11-13 hours google.com

The synthesis using propargylamine is presented as a green chemistry alternative. The primary advantage lies in the use of hydrogen peroxide as the oxidant, whose main byproduct is water, thereby significantly reducing harmful waste streams. The "one-pot" nature of the synthesis, where reactants are combined in a single reactor to form the final product, enhances efficiency and minimizes waste compared to multi-step syntheses. This approach provides a high-yield route to the target compound, aligning with the green chemistry principles of atom economy and waste prevention. google.com

The choice of solvent and the precise ratio of reactants are critical for the success of this synthesis. Ethanol is specified as the preferred organic solvent for the reaction. google.com The optimal molar ratio of the reactants is crucial for driving the reaction to completion and maximizing yield. The specified ratio is 1 mole of propargylamine to 1 mole of diethyl butynedioate, with 1.4 to 1.6 moles of hydrogen peroxide. google.com Adherence to these stoichiometric and solvent conditions is essential for achieving the reported high yields and reaction efficiency. google.com

Knoevenagel-Fries Modification with Ammonium (B1175870) Acetate (B1210297) as Nitrogen Source

Table 2: Effect of Reactant Molar Ratios on Diethyl 5-ethyl-2,3-pyridinedicarboxylate Yield

Entry Molar Ratio (M1* : 2-ethyl acrolein : Ammonium Acetate) Yield (%) Source
1 1 : 1.2 : 1.5 80.2 asianpubs.org
2 1 : 1.2 : 2.0 91.5 asianpubs.org
3 1 : 1.2 : 2.5 96.8 asianpubs.org

\M1 refers to 2-chloro-3-oxo-succinic acid diethyl ester*

Novel and Emerging Synthetic Approaches

Research continues into alternative synthetic pathways, including those that leverage biological systems to overcome the limitations of traditional chemical methods.

Chemo-enzymatic Routes for Derivatives

Chemo-enzymatic routes are being explored for the synthesis of derivatives, particularly polymers. Pyridine dicarboxylic acids, including the 2,3-isomer, are potential monomers for producing polyesters. wur.nl However, the 2,3-isomer is the least thermally stable, decomposing at around 165°C, which is too low for conventional polycondensation reactions that require high temperatures. wur.nl Enzymatic polymerization offers a solution to this problem. Using enzymes as catalysts allows for polymerization to occur under much milder conditions, avoiding the thermal degradation of the monomer. This approach represents a significant emerging strategy for utilizing thermally sensitive pyridine-based building blocks in material science. wur.nl

Pyridine-Catalyzed Reactions in the Synthesis of Related Dicarboxylates

The synthesis of pyridine dicarboxylate derivatives often involves catalytic steps where pyridine or its derivatives play a crucial role. These reactions highlight the versatility of the pyridine structure in facilitating the formation of complex molecules.

A notable example is the synthesis of Diethyl 5-ethylpyridine-2,3-dicarboxylate, a structurally related compound. In one process, the reaction is carried out by refluxing a mixture of diethyl aminochloromaleate, ethyl acrolein, pyridine, and glacial acetic acid in an ethanol solvent. google.com After a five-hour reaction period, the resulting product, Diethyl 5-ethylpyridine-2,3-dicarboxylate, is obtained with an 80% yield and 81% purity as determined by gas chromatography. google.com In this synthesis, pyridine acts as an acid-binding agent, facilitating the cyclization reaction that forms the pyridine ring. google.com

The pyridine ring itself can serve as a catalytic entity. Research has shown that Pyridine-2,6-dicarboxylic acid can function as a novel bifunctional organocatalyst. organic-chemistry.org It is effective for the hydrophosphonylation of aldehydes and ketones in water, a process that is both cost-effective and environmentally friendly. organic-chemistry.org This catalytic activity stems from the ability of the pyridine derivative to activate carbonyl groups, demonstrating the intrinsic catalytic potential of the pyridine dicarboxylate scaffold in synthesizing other chemical compounds. organic-chemistry.org

Strategies for Improved Purity and Scalability in Industrial Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound and its analogues presents numerous challenges, including the need for high purity, high yield, cost-effectiveness, and environmentally sound processes. asianpubs.orggoogleapis.com Traditional methods for preparing pyridine-2,3-dicarboxylic acids, the precursors to the diethyl esters, often involve harsh conditions and generate significant waste, making them unsuitable for commercial manufacturing. googleapis.comgoogle.com

To address these limitations, new methods have been developed. One innovative approach for synthesizing this compound involves a one-pot cyclization reaction using propargylamine and diethyl butynedioate as raw materials, with hydrogen peroxide as an oxidant and ethanol as the solvent. google.com This method is noted for its high yield, low production cost, and reduced environmental pollution, making it a viable option for efficient synthesis. google.com The reaction proceeds at 60-70°C for 11-13 hours, yielding the final product at 82% after purification. google.com

Table 1: Optimized One-Pot Synthesis of this compound google.com

ParameterCondition
Starting MaterialsPropargylamine, Diethyl butynedioate
OxidantHydrogen Peroxide
SolventEthanol
Molar Ratio (Propargylamine:Diethyl butynedioate:H₂O₂)1 : 1 : 1.4-1.6
Temperature60-70°C (Preferred: 65°C)
Reaction Time11-13 hours (Preferred: 12 hours)
Yield82%

For the related compound, Diethyl 5-ethyl-2,3-pyridinedicarboxylate, significant improvements in yield and environmental safety have been achieved by replacing the traditional nitrogen source, ammonium sulfamate (B1201201), with ammonium acetate. asianpubs.org Conventional methods using ammonium sulfamate suffered from the use of excess reagents, leading to difficulties in wastewater treatment. asianpubs.org The optimized process using ammonium acetate not only simplifies waste treatment but also boosts the yield significantly. asianpubs.orgasianpubs.org Research has identified the optimal molar ratio of reactants to achieve a yield of 96.8%. asianpubs.org This process is considered more suitable for large-scale industrial production due to its efficiency and reduced environmental impact. asianpubs.orgasianpubs.org

Table 2: Effect of Molar Ratios on the Yield of Diethyl 5-ethyl-2,3-pyridinedicarboxylate asianpubs.org

EntryMolar Ratio (M1* : 2-ethyl acrolein : Ammonium acetate)Yield (%)
11 : 1.2 : 1.580.1
21 : 1.2 : 2.090.5
31 : 1.2 : 2.596.8

*M1 refers to 2-chloro-3-oxo-succinic acid diethyl ester.

These strategic modifications, including the adoption of one-pot procedures and the optimization of reagents, are crucial for making the production of this compound and its derivatives commercially feasible and sustainable. asianpubs.orggoogle.com

Chemical Reactivity and Transformation Studies of Diethyl Pyridine 2,3 Dicarboxylate

Ester Hydrolysis and Decarboxylation Pathways

The ester groups of diethyl pyridine-2,3-dicarboxylate are susceptible to hydrolysis, a reaction that cleaves the ester bonds to yield the corresponding dicarboxylic acid. This transformation is a critical step in the synthesis of various derivatives and is often followed by decarboxylation.

Formation of Pyridine-2,3-dicarboxylic Acid (Quinolinic Acid)

The hydrolysis of this compound leads to the formation of Pyridine-2,3-dicarboxylic Acid, commonly known as Quinolinic Acid reddit.com. This reaction is typically achieved by heating the diester with a mineral acid, such as hydrochloric acid or sulfuric acid acs.org. The process can be carried out in an aqueous medium or in a two-phase system with a non-polar solvent like benzene, toluene, or xylene, in the presence of a basic compound. Following hydrolysis, the resulting dicarboxylic acid salt in the aqueous layer is precipitated by the addition of a mineral acid rsc.org. The reaction temperature for the hydrolysis generally ranges from room temperature to 150°C, with a preferred range of 40 to 100°C, and the reaction is typically completed within 1 to 24 hours acs.orgrsc.org.

It is important to note that pyridine-2,3-dicarboxylic acids are prone to decarboxylation, which can result in lower yields of the desired diacid acs.org. Studies on the decarboxylation of pyridinecarboxylic acids have shown that quinolinic acid decarboxylates significantly faster than other isomers, such as picolinic acid or other pyridinedicarboxylic acids researchgate.net. The primary product of the decarboxylation of quinolinic acid is nicotinic acid researchgate.net.

Mechanistic Studies of Hydrolysis Reactions

The hydrolysis of esters can be catalyzed by either acid or base. While specific mechanistic studies on this compound are not extensively detailed in the provided search results, the general mechanisms for ester hydrolysis provide a framework for understanding this transformation.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of an alcohol molecule (ethanol in this case) regenerate the acidic catalyst and yield the carboxylic acid. This process is reversible, and the equilibrium can be shifted towards the products by using an excess of water.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This is followed by the elimination of an alkoxide ion (ethoxide). The alkoxide is a strong base and deprotonates the newly formed carboxylic acid, driving the reaction to completion. An acidic workup is then required to protonate the carboxylate and isolate the carboxylic acid. This process is generally irreversible.

Reduction Reactions and Product Diversification

The reduction of this compound offers a pathway to a variety of functionalized pyridine (B92270) derivatives. However, under certain conditions, this reaction can lead to unexpected and structurally complex products.

Unexpected Reduction to 1,2,3,4-Tetrahydrofuro[3,4-b]pyridin-5(7H)-one with Sodium Borohydride

A noteworthy and unexpected transformation occurs when dimethyl pyridine-2,3-dicarboxylate is treated with sodium borohydride. Instead of the expected reduction of the ester groups to alcohols, the reaction yields a bicyclic lactone, 1,2,3,4-Tetrahydrofuro[3,4-b]pyridin-5(7H)-one researchgate.net. This unusual reductive cyclization has been observed to occur in both ethanol (B145695) and tetrahydrofuran as solvents researchgate.net.

A hypothetic mechanism for this unusual reductive cyclization has been proposed researchgate.net. The reaction is thought to proceed through a series of reduction and intramolecular cyclization steps. Initially, one of the ester groups is likely reduced to the corresponding alcohol. This is followed by the reduction of the pyridine ring. The resulting intermediate, containing both a hydroxyl group and a partially reduced pyridine ring with the remaining ester group, can then undergo an intramolecular transesterification or lactonization to form the stable five-membered lactone ring fused to the tetrahydropyridine ring. The proximity of the newly formed hydroxymethyl group to the adjacent ester functionality facilitates this intramolecular cyclization.

The formation of 1,2,3,4-Tetrahydrofuro[3,4-b]pyridin-5(7H)-one from the sodium borohydride reduction of dimethyl pyridine-2,3-dicarboxylate has been reported to occur in both ethanol and tetrahydrofuran (THF) researchgate.net. While the specific influence of each solvent on the reaction yield and rate is not detailed in the provided information, the nature of the solvent can play a crucial role in reduction reactions involving sodium borohydride.

Ethanol: As a protic solvent, ethanol can participate in the reaction by protonating intermediates and can also form alkoxyborohydrides, which may have different reducing properties than sodium borohydride itself.

The observation that the unexpected product is formed in both a protic and an aprotic solvent suggests that the intramolecular cyclization is a highly favored process once the initial reduction steps have occurred.

Interactive Data Table: Reaction Conditions and Products

Starting MaterialReagentSolvent(s)Product(s)
This compoundMineral Acid (e.g., HCl, H₂SO₄)Water, Benzene, Toluene, or XylenePyridine-2,3-dicarboxylic Acid (Quinolinic Acid)
Pyridine-2,3-dicarboxylic AcidHeatWaterNicotinic Acid
Dimethyl Pyridine-2,3-dicarboxylateSodium BorohydrideEthanol, Tetrahydrofuran1,2,3,4-Tetrahydrofuro[3,4-b]pyridin-5(7H)-one

Catalytic Hydrogenation for Ring Saturation

The saturation of the aromatic pyridine ring in this compound to yield the corresponding piperidine derivatives is a challenging yet crucial transformation, often requiring specific catalysts and conditions to achieve high efficacy. The hydrogenation of pyridines is a convenient method for synthesizing piperidines, which are prevalent structural motifs in pharmaceuticals and agrochemicals. rsc.orgresearchgate.net However, these reactions can necessitate harsh conditions, high catalyst loads, and extended reaction times. rsc.orgresearchgate.net

Research into the hydrogenation of functionalized pyridines has identified several effective catalytic systems. Rhodium(III) oxide (Rh₂O₃) has been demonstrated as a stable, commercially available catalyst for the reduction of various unprotected pyridines under mild conditions (5 bar H₂ pressure, 40 °C). rsc.orgresearchgate.net This method is effective for pyridine rings bearing carboxylic acid, ester, or amide groups. rsc.orgresearchgate.net For di-substituted compounds like this compound, these reactions typically show excellent activity and yield the corresponding cis-piperidine as the major isomer. researchgate.net

Other common catalysts for pyridine hydrogenation include platinum group metals such as Platinum(IV) oxide (PtO₂) and Palladium or Rhodium on a carbon support (Pd/C, Rh/C). rsc.orgresearchgate.net The choice of catalyst and reaction parameters such as temperature and pressure can significantly influence the conversion rate and the stereoselectivity of the product. thalesnano.com For instance, in the hydrogenation of asymmetrical pyridine derivatives, increasing the hydrogen pressure has been shown to alter the diastereomeric ratio, favoring the formation of the cis isomer. thalesnano.com

Table 1: Catalysts and Conditions for Pyridine Ring Hydrogenation

Catalyst Typical Conditions Outcome Reference
Rhodium(III) oxide (Rh₂O₃) 5 bar H₂, 40 °C, TFE solvent High yield, good for functionalized pyridines researchgate.net, rsc.org
Platinum(IV) oxide (PtO₂) 50-70 bar H₂, Glacial acetic acid Effective for substituted pyridines researchgate.net
10% Platinum on Carbon (Pt/C) 100 bar H₂, 100 °C, EtOAc solvent High yield for full saturation thalesnano.com
10% Palladium on Carbon (Pd/C) 30 bar H₂, Room Temp, EtOH solvent Can lead to partial or full hydrogenation thalesnano.com

Nucleophilic Substitution Reactions Involving Derivatives (e.g., Dimethyl 5-bromo-pyridine-2,3-dicarboxylate)

Derivatives of pyridine-2,3-dicarboxylates, such as Dimethyl 5-bromo-pyridine-2,3-dicarboxylate, serve as important substrates for nucleophilic substitution reactions. The bromine atom at the 5-position of the pyridine ring is a leaving group that can be displaced by various nucleophiles, allowing for the introduction of diverse functional groups and the synthesis of more complex molecules. This derivative is recognized as an impurity or intermediate in the synthesis of pharmaceuticals like Atogepant. chemicalbook.com While specific studies detailing a wide range of nucleophilic substitutions on this exact compound are not extensively documented in the provided context, the general reactivity pattern of brominated pyridines suggests its utility in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) or direct nucleophilic aromatic substitution (SNAr), depending on the reaction conditions and the nature of the nucleophile.

Cyclization and Annulation Reactions Leading to Fused Heterocycles

This compound is a valuable precursor for the synthesis of various fused heterocyclic compounds through cyclization and annulation reactions. The two adjacent ester functionalities provide reactive sites for building new rings onto the pyridine core.

This compound is a documented starting material for the synthesis of pyrrolopyridine ring systems. google.com These fused heterocycles are of significant interest, particularly in the pharmaceutical industry. For example, they serve as crucial intermediates in the synthesis of a new class of fluoroquinolone antibiotics. google.com The synthesis typically involves the reaction of the dicarboxylate with appropriate reagents to construct the fused pyrrole ring, leveraging the reactivity of the ester groups.

The synthesis of the pyrazolo[1,5-a]pyridine scaffold, another important heterocyclic motif, can be achieved from pyridine-based precursors. nih.gov General methods for constructing this system often involve the [3+2] cycloaddition of N-aminopyridinium ylides with electron-deficient alkenes. organic-chemistry.org While direct synthesis from this compound is not explicitly detailed, its derivatives can be envisioned as precursors. The dicarboxylate could be converted into a suitable intermediate, which is then elaborated into the target pyrazolo[1,5-a]pyridine ring system through a multi-step sequence. chim.it

The transformation of pyridine derivatives into other heterocyclic systems, such as pyrroles, represents an advanced synthetic strategy. Although less common than annulation reactions that keep the pyridine ring intact, ring transformation pathways can provide access to unique substitution patterns. The synthesis of 1-substituted diethyl 1H-pyrrole-3,4-dicarboxylates has been reported from acyclic precursors like diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate by reaction with primary amines. researchgate.net A plausible, albeit complex, pathway from this compound would involve a ring-opening and rearrangement sequence to form a suitable acyclic intermediate that could then cyclize to the pyrrole-3,4-dicarboxylate core.

Reactivity of Pyridine-2,3-dicarboxylic Anhydride as a Precursor

This compound can be readily converted to Pyridine-2,3-dicarboxylic acid via hydrolysis, which is then dehydrated to form Pyridine-2,3-dicarboxylic anhydride. google.com This cyclic anhydride is a highly reactive and versatile electrophilic intermediate. researchgate.netresearchgate.net

The anhydride reacts readily with various nitrogen nucleophiles. For instance, its reaction with substituted anilines in acetic acid or toluene can yield arylcarbamoylpyridinecarboxylic acids or, upon heating, lead to the formation of cyclic imides (pyrrolo[3,4-b]pyridine-5,7-diones). researchgate.net Similarly, reaction with anthranilic acid or its methyl ester in refluxing acetic acid produces amide derivatives that can be further cyclized to form biologically significant quinazolinone structures. researchgate.net The preparation of the anhydride itself can be achieved by treating the corresponding dicarboxylic acid with reagents like oxalyl chloride or acetic anhydride. google.comchemicalbook.com

Table 2: Reactions of Pyridine-2,3-dicarboxylic Anhydride with Nitrogen Nucleophiles

Nucleophile Reaction Conditions Product Type Reference
Substituted Anilines Acetic acid (room temp) Arylcarbamoylpyridinecarboxylic acid researchgate.net
Substituted Anilines Heating Cyclic Imide (Pyrrolopyridine) researchgate.net
Anthranilic Acid Glacial acetic acid (reflux) Amidated Anthranilic Acid researchgate.net
Methyl Anthranilate Glacial acetic acid (reflux) Methyl 2-(nicotinamido)benzoate researchgate.net

Reactions with Nitrogen Nucleophiles

The reactivity of the pyridine-2,3-dicarboxylate system, particularly its anhydride form (2,3-pyridine dicarboxylic anhydride), has been a subject of study with various nitrogen nucleophiles. The reaction outcomes are highly dependent on the reaction conditions employed. When 2,3-pyridine dicarboxylic anhydride is treated with substituted anilines in a solvent like acetic acid at room temperature, the reaction proceeds to form arylcarbamoylpyridinecarboxylic acids. researchgate.net Similarly, conducting the reaction in refluxing toluene yields the same products. researchgate.net This initial reaction involves the nucleophilic attack of the aniline's amino group on one of the carbonyl carbons of the anhydride ring, leading to the opening of the ring and the formation of an amide and a carboxylic acid functional group on the pyridine scaffold.

Formation of Arylcarbamoylpyridinecarboxylic Acid, Cyclic Imides, and Nicotinamides

The reaction between 2,3-pyridine dicarboxylic anhydride and nitrogen nucleophiles, such as substituted anilines, can be directed to yield different products by modifying the reaction conditions. researchgate.net

Arylcarbamoylpyridinecarboxylic Acid: At room temperature in acetic acid or under reflux in toluene, the reaction with substituted anilines (e.g., those with -COOH, -COOC2H5, -OC2H5 substituents) exclusively yields the corresponding arylcarbamoylpyridinecarboxylic acid. This product results from the initial ring-opening of the anhydride. researchgate.net

Cyclic Imides and Nicotinamides: When the same reaction is conducted under heating in acetic acid, a mixture of products is formed, namely cyclic imides (specifically, N-aryl-pyrrolo[3,4-b]pyridine-5,7-diones) and nicotinamides. researchgate.net The formation of the cyclic imide occurs through a dehydration reaction of the intermediate arylcarbamoylpyridinecarboxylic acid, where the carboxylic acid and amide groups cyclize. Nicotinamide derivatives are also formed under these conditions. researchgate.net Furthermore, reacting the anhydride with binucleophiles, such as anthranilic acid, in refluxing acetic acid directly affords nicotinamide derivatives. researchgate.net

The table below summarizes the products formed from the reaction of 2,3-pyridine dicarboxylic anhydride with various substituted anilines under different conditions.

Nucleophile (Substituted Aniline)ConditionProduct(s)
3-CarboxyanilineAcetic Acid, Room Temp.3-((3-carboxyphenyl)carbamoyl)picolinic acid
4-CarboxyanilineAcetic Acid, Room Temp.4-((3-carboxyphenyl)carbamoyl)picolinic acid
Ethyl 4-aminobenzoateAcetic Acid, Room Temp.3-((4-(ethoxycarbonyl)phenyl)carbamoyl)picolinic acid
2-EthoxyanilineAcetic Acid, Room Temp.3-((2-ethoxyphenyl)carbamoyl)picolinic acid
4-EthoxyanilineAcetic Acid, Room Temp.3-((4-ethoxyphenyl)carbamoyl)picolinic acid
Substituted AnilinesAcetic Acid, HeatingMixture of Cyclic Imide and Nicotinamides
Anthranilic AcidAcetic Acid, RefluxNicotinamide derivative

Data compiled from a study on 2,3-pyridine dicarboxylic anhydride reactivity. researchgate.net

Pyrrolopyridine and Quinazolinone Derivatives

This compound is a valuable starting material for the synthesis of more complex heterocyclic systems, including pyrrolopyridines and quinazolinones.

Pyrrolopyridine Derivatives: This compound serves as an initial reactant for synthesizing pyrrolopyridine ring compounds, which are intermediates in the production of certain fluoroquinolone antibiotics. google.com The reaction of 2,3-pyridine dicarboxylic anhydride with specific nitrogen nucleophiles can also lead to the formation of pyrrolo[3,4-b]pyridine-5,7-dione derivatives. researchgate.net

Quinazolinone Derivatives: Quinazolinone derivatives can be synthesized from the pyridine-2,3-dicarboxylate framework. One method involves the interaction of 2,3-pyridine dicarboxylic anhydride with anthranilic acid in refluxing acetic acid. researchgate.net This reaction forms an amide intermediate which can then be cyclized. researchgate.net A subsequent reaction with hydrazine hydrate leads to the formation of a 3-amino-2-pyridinyl-4(3H)-quinazolinone. researchgate.net These quinazolinone systems are of significant interest due to their presence in a wide variety of biologically active compounds. researchgate.netnih.gov

The table below outlines the synthesis of these heterocyclic derivatives.

Starting MaterialReagent(s)Product
This compound(Not specified)Pyrrolopyridine ring compounds
2,3-Pyridine dicarboxylic anhydrideAnthranilic acid, then hydrazine hydrate3-Amino-2-pyridinyl-4(3H)-quinazolinone

Data compiled from various synthesis studies. google.comresearchgate.net

Applications in Medicinal Chemistry and Pharmaceutical Sciences

Precursor in Drug Synthesis and Development

Diethyl Pyridine-2,3-dicarboxylate's significance is underscored by its role as a key starting material or intermediate in the synthesis of several classes of drugs.

This compound is a crucial starting material in the synthesis of intermediates for a new generation of fluoroquinolone antibiotics. chemrxiv.org These synthetic antibacterial agents are characterized by a broad spectrum of activity and are vital in treating various bacterial infections. The pyridine-2,3-dicarboxylate core forms the foundation for the construction of the essential quinolone ring system inherent to these antibiotics.

The compound serves as a foundational building block for the synthesis of pyrrolopyridine ring compounds. chemrxiv.org These heterocyclic structures are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules. The dicarboxylate functionality of the diethyl ester allows for cyclization reactions to form the pyrrolo[3,4-b]pyridine or other related fused systems.

Researchers have utilized this compound in the synthesis of lead compounds, including inhibitors of human heparin-binding epidermal growth factor (HB-EGF). chemrxiv.org HB-EGF is implicated in cell proliferation and tumor progression, making its inhibitors a target for anticancer drug development. The synthesis of these inhibitors showcases the adaptability of the this compound scaffold in creating molecules that can interact with specific biological targets.

Beyond its applications in medicine, this compound and its derivatives are instrumental in the agricultural sector, specifically in the production of imidazolinone herbicides. asianpubs.orgepo.org These herbicides are known for their effectiveness at low application rates and their broad-spectrum control of weeds. The pyridine-2,3-dicarboxylic acid moiety is a key structural component of many commercial imidazolinone herbicides. For instance, the synthesis of Diethyl 5-ethyl-2,3-pyridinedicarboxylate is a critical step in the production of certain imidazolinone herbicides. asianpubs.org

ApplicationCompound ClassSignificance
AgrochemicalImidazolinone HerbicidesBroad-spectrum weed control

More recently, a derivative of this compound, pyridine-2,3-dicarboxylic acid, has been identified as a key starting material in the synthesis of Rimegepant. thieme-connect.com Rimegepant is an oral calcitonin gene-related peptide (CGRP) receptor antagonist used for the acute treatment of migraine. The synthesis of the core cyclohepta[b]pyridine skeleton of Rimegepant originates from this crucial pyridine (B92270) dicarboxylate precursor. thieme-connect.com

The synthesis of Rimegepant presents a significant stereochemical challenge due to the presence of multiple chiral centers. Control of stereochemistry is paramount to the drug's efficacy and safety. Research has focused on the stereoselective reduction of a diketone intermediate derived from pyridine-2,3-dicarboxylic acid to establish the correct stereochemistry at the hydroxyl-bearing carbon. thieme-connect.com Various methods, including enzymatic reductions and asymmetric hydrogenation using chiral catalysts, have been explored to achieve high enantiomeric excess and ensure the chiral purity of the final active pharmaceutical ingredient. thieme-connect.com

DrugTargetKey Synthetic PrecursorStereochemical Control Method
RimegepantCGRP ReceptorPyridine-2,3-dicarboxylic acidEnzymatic Reduction / Asymmetric Hydrogenation

Key Intermediate for Rimegepant (CGRP Receptor Antagonist)

Biological Activity Studies of Derivatives

Derivatives of the basic pyridine dicarboxylate structure have been extensively studied for a range of biological activities, demonstrating the scaffold's importance in drug discovery.

Anti-hepatic Cancer Activity of Pyrrole-2,3-dicarboxylate Derivatives

Recent research has focused on the development of novel pyrrole-2,3-dicarboxylate derivatives as potential agents against liver cancer, specifically hepatocellular carcinoma (HCC). researchgate.net HCC is a challenging malignancy, and there is a continuous search for new and effective therapeutic candidates. researchgate.net

A study evaluating novel pyrrole-2,3-dicarboxylate derivatives demonstrated their potential as anti-cancer agents through both computational (in silico) and laboratory (in vitro) analyses. researchgate.net Two compounds, in particular, were evaluated against the human liver carcinoma cell line, HepG2. researchgate.net The results from MTT assays, which measure cell viability, showed that these synthesized compounds significantly inhibited the growth of HepG2 cells in a dose-dependent manner. researchgate.net Further analysis indicated that the compounds induced apoptosis (programmed cell death) in the cancer cells, as evidenced by nuclear fragmentation and an increase in intracellular reactive oxygen species (ROS) at higher concentrations. researchgate.net These findings suggest that the cytotoxicity of these pyrrole-2,3-dicarboxylate derivatives against HepG2 cells is mediated through the induction of apoptosis. researchgate.net Other studies on different pyridine-based derivatives have also shown potent cytotoxic activity against HepG2 cells. nih.gov

To understand the mechanism of action at a molecular level, docking studies were performed on the pyrrole-2,3-dicarboxylate derivatives with key enzymes involved in hepatic carcinoma: Human topoisomerase-II (Topo-II) and human platelet-derived growth factor receptor-α (PDGFR-α). researchgate.net Topo-II is a critical enzyme for DNA replication and is a common target for anticancer drugs. nih.govnih.gov PDGFR-α is a receptor tyrosine kinase that plays a role in cell growth and proliferation. researchgate.net

The docking analyses revealed that the derivatives could effectively bind to the active sites of both enzymes. researchgate.net Key amino acid residues identified as important for the interaction with Topo-II included Met782, Val785, and Asn786. researchgate.net For PDGFR-α, crucial interactions were observed with residues such as Glu556, Ile557, and Arg558. researchgate.net These computational predictions, combined with the in vitro data, support the potential of these compounds as novel therapeutic candidates for cancer by targeting these specific enzymes. researchgate.net

Table 1: Molecular Docking and In Vitro Activity of Pyrrole-2,3-dicarboxylate Derivatives

Compound/DrugTarget EnzymeKey Interacting ResiduesIn Vitro Activity (HepG2 cells)
Pyrrole-2,3-dicarboxylate Derivative 1Topo-II, PDGFR-αMet782, Val785, Asn786 (Topo-II); Glu556, Ile557, Arg558 (PDGFR-α)Significant dose-dependent growth inhibition; induces apoptosis. researchgate.net
Pyrrole-2,3-dicarboxylate Derivative 29Topo-II, PDGFR-αNot specified in detail, but showed high binding affinities. researchgate.netSignificant dose-dependent growth inhibition; induces apoptosis. researchgate.net
Doxorubicin HydrochlorideTopo-IIControl DrugStandard cytotoxic agent. researchgate.net
RituximabPDGFR-αControl DrugStandard targeted therapy. researchgate.net

Antimicrobial, Antifungal, and Antiviral Properties of Related Pyridine Dicarboxylates

The pyridine scaffold is a "privileged nucleus" in medicinal chemistry, known for its presence in numerous compounds with a wide array of therapeutic properties, including antimicrobial, antifungal, and antiviral activities. mdpi.comscilit.com The inclusion of the pyridine ring can enhance water solubility and provide a specific geometry for interaction with biological targets. mdpi.comnih.gov

Antimicrobial Activity : Various derivatives of pyridine dicarboxylic acids have shown notable antibacterial effects. For example, pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas species, exhibits antimicrobial activity primarily through metal sequestration. nih.gov Its effect can be reduced by the addition of certain metal ions like Fe(III) and Cu(II), but enhanced by Zn(II). nih.gov Other synthetic pyridine derivatives have demonstrated good antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. mdpi.comopenaccessjournals.com

Antifungal Activity : Some pyridine derivatives have also been evaluated for their antifungal properties against yeasts like Candida albicans and molds such as Aspergillus niger. openaccessjournals.com While some compounds show moderate activity, others have demonstrated weaker effects, suggesting that the mechanism of action might differ from their antibacterial properties, possibly involving inhibition of fungal respiratory systems rather than cell wall disruption. mdpi.com

Antiviral Activity : The pyridine ring is a core component of many compounds investigated for antiviral activity against a range of viruses, including HIV, hepatitis B and C viruses (HBV, HCV), and respiratory syncytial virus (RSV). nih.gov These derivatives can inhibit viral replication through various mechanisms, such as inhibiting reverse transcriptase, polymerase, or other key viral enzymes. nih.gov For instance, certain imidazo[1,2-a]pyridine-Schiff base derivatives have been tested for their in vitro activity against HIV-1 and HIV-2. rsc.org

Anti-Helicobacter pylori Activity of Coordination Polymers

Helicobacter pylori infection is a major cause of gastritis, peptic ulcers, and gastric cancer. mdpi.comnih.gov The rise in antibiotic resistance necessitates the search for new therapeutic agents. nih.gov Coordination polymers, which are metal-organic frameworks, have emerged as a promising class of compounds.

Two novel bismuth(III) coordination polymers were synthesized using pyridine-2,3-dicarboxylic acid as a pro-linker. nih.gov These complexes were evaluated for their bacteriostatic effects against H. pylori. mdpi.comnih.gov Both compounds showed activity, with one polymer being more than twice as active as the other against the reference strain. mdpi.comnih.gov The difference in activity was attributed to structural differences, specifically the presence of chloride and triethylammonium (B8662869) ions in the less active complex. nih.gov A key advantage of these bismuth compounds is their solubility in DMSO and subsequent stability when diluted with water, which is essential for biological testing against H. pylori. mdpi.com

Table 2: Anti-H. pylori Activity of Bismuth(III) Coordination Polymers

CompoundDescriptionMIC against H. pylori (strain 26695)
Polymer 1[Bi₂(2,3pydc)₂(2,3pydcH)₂(H₂O)]n13.7 µM mdpi.com
Polymer 2{(Et₃NH)₂[Bi(2,3pydc)(2,3pydcH)Cl₂]}n36.8 µM mdpi.com

Neuropharmacological Relevance of Hydrolysis Products

The hydrolysis of this compound yields quinolinic acid, a molecule of significant interest in the fields of neuropharmacology and medicinal chemistry. Unlike its parent compound, quinolinic acid is a potent endogenous neuroactive metabolite. Its biological activities are primarily linked to the kynurenine (B1673888) pathway, the main route of tryptophan metabolism in mammals. nih.govbohrium.com

Quinolinic acid (QUIN) is an endogenous molecule that functions as an agonist at the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate (B1630785) receptor crucial for synaptic plasticity and neuronal communication. nih.govnih.gov However, excessive activation of NMDA receptors by QUIN leads to excitotoxicity, a process that causes neuronal damage and death. nih.govwikipedia.org This neurotoxic potential places QUIN at the center of investigations into the pathophysiology of several major neurological and psychiatric disorders. nih.govnih.gov QUIN's neurotoxicity is multifaceted, involving not only NMDA receptor overactivation but also the generation of reactive oxygen species (ROS), leading to oxidative stress and lipid peroxidation. nih.govpreprints.org The brain's defense against QUIN includes its metabolism by the enzyme quinolinate phosphoribosyltransferase (QPRT) into NAD+. However, under pathological conditions, this enzyme can become saturated, leading to the accumulation of QUIN. nih.gov

Association with Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles. nih.gov There is substantial evidence linking the kynurenine pathway and specifically quinolinic acid to the pathogenesis of AD. nih.gov Research has shown that the Aβ peptide, particularly the Aβ1-42 form, can induce the production of neurotoxic concentrations of QUIN from microglia and macrophages, the resident immune cells of the brain. nih.govnih.gov This creates a vicious cycle, as QUIN itself is a proinflammatory mediator that can amplify the local inflammatory response associated with senile plaques. nih.govnih.gov

The neurotoxic effects of QUIN in the context of AD are thought to contribute significantly to neuronal damage. nih.gov A key aspect of this pathology is the imbalance between the neurotoxic arm of the kynurenine pathway, which produces QUIN, and the neuroprotective arm, which produces kynurenic acid (KYNA). nih.gov KYNA is an antagonist of NMDA receptors and can therefore counteract the excitotoxic effects of QUIN. nih.gov In AD, a shift towards QUIN production at the expense of KYNA may exacerbate neurodegeneration. nih.govscielo.br A meta-analysis of studies on the kynurenine pathway in AD found that while KYNA levels were increased in the cerebrospinal fluid (CSF), they were decreased in peripheral blood, potentially indicating a systemic shift toward neurotoxic metabolites. scielo.br

Research Finding on Quinolinic Acid and Alzheimer's DiseaseReference
Amyloid-beta (Aβ) 1-42 peptide induces a significant increase in QUIN production by human microglia and macrophages. nih.gov
QUIN is considered a critical factor in the pathogenesis of neuronal damage in AD due to its role in lipid peroxidation and inflammation. nih.gov
An imbalance between neurotoxic QUIN and neuroprotective kynurenic acid (KYNA) is a factor contributing to neurodegeneration. nih.gov
Meta-analysis suggests a shift toward the kynurenine pathway in both the brain and periphery in AD patients. scielo.br
QUIN can induce the expression of Interleukin-1 beta (IL-1β), an inflammatory cytokine found in association with plaques in AD. nih.gov

Association with Autism Spectrum Disorder

Autism Spectrum Disorder (ASD) is a complex neurodevelopmental condition where evidence points to an altered metabolism of tryptophan via the kynurenine pathway. cambridge.orgresearchgate.net Studies have investigated the link between inflammation, glutamatergic system dysfunction, and kynurenine pathway metabolites in individuals with ASD. nih.govresearchgate.net The findings, however, present a complex picture.

Some research indicates an activation of the kynurenine pathway in ASD, leading to increased production of the downstream metabolite quinolinic acid. nih.govresearchgate.net One study involving Omani children with ASD found significantly increased levels of QUIN compared to their healthy siblings, suggesting a link between inflammation-induced pathway activation and the glutamatergic hyperactivity seen in ASD. researchgate.net Another study analyzing the urinary metabolome of Italian ASD patients also reported a significant increase in QUIN. nih.gov

Conversely, other studies have reported different findings. A study of adults with ASD found no significant difference in QUIN levels compared to controls, although they did find significantly lower levels of the neuroprotective KYNA. cambridge.org Another study reported statistically insignificant differences in QUIN levels between children with ASD and controls. mdpi.com These discrepancies may relate to the heterogeneity of ASD, the age of the participants, or the sample matrix (e.g., blood, urine, CSF). cambridge.orgcambridge.org The ratio of metabolites, such as the KYNA/QUIN ratio, may be a more reliable indicator of neurotoxic potential than the absolute concentration of a single metabolite. mdpi.com

Research Finding on Quinolinic Acid and Autism Spectrum DisorderResultReference
Circulating QUIN levels in Omani children with ASDSignificantly increased compared to healthy siblings. researchgate.net
Urinary QUIN levels in Italian ASD patientsSignificantly increased. nih.gov
Circulating QUIN levels in adults with ASDNo significant difference compared to controls. cambridge.org
Serum QUIN levels in Turkish children with ASDNo statistically significant difference from controls. mdpi.com
Circulating KYNA levels in adults with ASDSignificantly lower than in control groups. cambridge.org
Picolinic Acid (neuroprotective) levels in ASD childrenFound to be decreased. nih.gov

Association with Schizophrenia

The neurobiology of schizophrenia has been increasingly linked to the kynurenine pathway, primarily through the "kynurenic acid hypothesis." nih.govnih.gov This hypothesis suggests that elevated brain levels of kynurenic acid (KYNA), an NMDA receptor antagonist, contribute to the cognitive deficits and glutamatergic hypofunction observed in schizophrenia. nih.govnih.gov

While the focus has often been on KYNA, quinolinic acid, as the other primary neuroactive product of the pathway, is also of significant interest. nih.gov The balance between the antagonistic effects of KYNA and the agonistic, excitotoxic effects of QUIN is crucial for normal brain function. Investigations into QUIN levels in the cerebrospinal fluid (CSF) of patients with schizophrenia have been conducted to understand this balance. core.ac.uk One study found no significant difference in CSF QUIN levels between patients and healthy controls, suggesting that a pathological shift in the kynurenine pathway might favor KYNA formation specifically, rather than a global pathway upregulation. core.ac.uk

However, research also suggests that transient increases in both KYNA and QUIN early in life, potentially triggered by factors like viral infections, could disrupt normal brain development and lead to schizophrenia-related behavioral changes in adulthood. nih.gov A meta-analysis confirmed that KYNA levels are elevated in patients with schizophrenia, particularly in the central nervous system. nih.gov The interplay between these metabolites and their combined effect on the glutamatergic system remains a key area of research in understanding the pathophysiology of schizophrenia. nih.govmdpi.comfoodpoisoningnews.com

Research Finding on Kynurenine Metabolites and SchizophreniaResultReference
Kynurenic acid (KYNA) levels in patients with schizophrenia (meta-analysis)Elevated, specifically within the central nervous system. nih.gov
Quinolinic acid (QUIN) levels in cerebrospinal fluid (CSF) of schizophrenia patientsNo significant difference compared to healthy controls. core.ac.uk
Early life transient increases in both KYNA and QUIN (animal model)Led to decreased social behavior and locomotor activity in adulthood. nih.gov
Kynurenine pathway balance in schizophreniaEvidence suggests a pathological shift toward enhanced KYNA formation. core.ac.uk

Coordination Chemistry and Material Science Applications

Ligand Design and Metal Complexation

The design of ligands is a crucial aspect of crystal engineering, dictating the final architecture and properties of coordination polymers. Diethyl pyridine-2,3-dicarboxylate, as a derivative of pyridine-2,3-dicarboxylic acid, offers specific steric and electronic properties that influence its complexation behavior.

Pyridine-2,3-dicarboxylic acid (2,3-pydcH2) has been successfully employed to synthesize coordination polymers with a range of metal ions. For instance, three new metal-organic coordination polymers, [Cu(2,3-pydc)(bpp)]·2.5H2O, [Zn(2,3-pydc)(bpp)]·2.5H2O, and [Cd(2,3-pydc)(bpp)(H2O)]·3H2O have been synthesized at room temperature using 2,3-pydcH2 and the flexible ligand 1,3-bis(4-pyridyl)propane (bpp). researchgate.net In these structures, the metal ions act as 4-connected nodes. researchgate.net Similarly, two novel bismuth(III) coordination polymers, [Bi2(2,3pydc)2(2,3pydcH)2(H2O)]n (1) and {(Et3NH)2[Bi(2,3pydc)(2,3pydcH)Cl2]}n (2), were prepared using pyridine-2,3-dicarboxylic acid as a pro-ligand. nih.gov The resulting complexes were characterized by various analytical techniques, including single-crystal X-ray diffraction. nih.gov

The coordination of Ag(I) with mixed ligand systems consisting of bipyrazole and aromatic dicarboxylic acids has also been explored, leading to the formation of coordination polymers with varying topologies. acs.org

Table 1: Examples of Coordination Polymers with Pyridine-2,3-dicarboxylate Ligands

Metal IonCompound FormulaStructural MotifReference
Cu(II)[Cu(2,3-pydc)(bpp)]·2.5H2O2D layer with (4, 4) topology interlocked to form a 3D motif researchgate.net
Zn(II)[Zn(2,3-pydc)(bpp)]·2.5H2OIsomorphous with the Cu(II) complex, 2D → 3D parallel interpenetration researchgate.net
Cd(II)[Cd(2,3-pydc)(bpp)(H2O)]·3H2ONon-interpenetrating 3D CdSO4 framework researchgate.net
Bi(III)[Bi2(2,3pydc)2(2,3pydcH)2(H2O)]nDimeric units with two crystallographically distinguishable Bi(III) centers nih.gov
Bi(III){(Et3NH)2[Bi(2,3pydc)(2,3pydcH)Cl2]}nAnionic polymer with a monoclinic space group P21/c nih.gov

bpp = 1,3-bis(4-pyridyl)propane 2,3-pydc = pyridine-2,3-dicarboxylate 2,3-pydcH = 3-carboxypyridine-2-carboxylate

The conformation of the pyridine-dicarboxylate ligand and its bridging modes are critical in determining the final network structure of the coordination polymer. The pyridine-2,3-dicarboxylate ligand can adopt various coordination modes, acting as a versatile building block. For instance, in bismuth(III) coordination polymers, the monoanionic ligand (2,3pydcH) can connect to the metal center via a chelating (κ²N,O) coordination. nih.gov The dianionic ligand (2,3pydc) can exhibit more complex chelating-bridging modes, connecting multiple metal centers. nih.gov In one case, it connects four metal centers (µ4-κ²N,O:κO′:κO″:κ²O″,O‴), and in another, it bridges five Bi(III) centers (µ5-κ²N,O:κO:κO′:κO″:κ²O″,O‴). nih.gov

The flexibility of the ligand, along with the coordination preferences of the metal ion and the presence of auxiliary ligands, directs the assembly of diverse architectures, from simple 1D chains to complex 3D frameworks. acs.org The orientation of the pyridine (B92270) rings and the planarity of the pyrazine (B50134) ring can be influenced by intermolecular interactions, such as short N···N and O···O contacts between adjacent molecules. nih.gov

Hydrothermal synthesis is a common and effective method for the preparation of coordination polymers. acs.orgnih.gov This technique involves reacting metal salts and organic ligands in water or other solvents at elevated temperatures and pressures. These conditions often facilitate the crystallization of high-quality single crystals suitable for X-ray diffraction analysis. acs.orgnih.gov For example, a series of coordination polymers were synthesized by a hydrothermal procedure where the reaction mixtures were kept in water at 160 °C for 72 hours, followed by gradual cooling. nih.gov The use of co-ligands or "crystallization mediators" can be crucial in facilitating the crystallization of the desired products. nih.gov

The topology of a metal-organic framework (MOF) describes the underlying connectivity of its components, simplifying the complex structure into a network of nodes (metal ions or clusters) and linkers (organic ligands). rsc.orgucl.ac.uk This analysis provides insight into the structural features and can aid in the design of new MOFs with desired properties. rsc.org The connectivity and site symmetry of the nodes are key factors influencing the net topology. rsc.org

For MOFs constructed from pyridine-2,3-dicarboxylate, the metal ions can act as nodes with varying connectivity. For example, in some Cu(II), Zn(II), and Cd(II) complexes, the metal ions serve as 4-connected nodes, leading to the formation of 2D layers with a (4, 4) topology or 3D frameworks. researchgate.net The analysis of these networks can reveal intricate features like interpenetration, where multiple independent frameworks are interwoven. researchgate.net The simplification of complex MOF structures into their underlying nets allows for a better understanding of their architecture and can be used to classify and compare different frameworks. semanticscholar.orgberkeley.edu

Comparison with Related Pyridine Dicarboxylate Ligands (e.g., Pyridine-2,6-dicarboxylic acid esters)

This compound can be compared with its isomers, such as diethyl pyridine-2,6-dicarboxylate, to understand how the position of the ester groups influences coordination behavior. Pyridine-2,6-dicarboxylic acid and its esters are well-studied O,N,O-pincer ligands. mdpi.commdpi.com They typically coordinate to a metal center in a tridentate fashion through the pyridine nitrogen and the two carboxylate or carbonyl oxygen atoms. mdpi.commdpi.com This often leads to the formation of monomeric or dimeric complexes. mdpi.comresearchgate.net

In contrast to the 2,6-isomer, the 2,3-disubstituted pattern in this compound offers a different spatial arrangement of donor atoms. This can lead to different coordination modes and, consequently, different supramolecular architectures. While the 2,6-isomer often forms discrete complexes, the 2,3-isomer's geometry can be more conducive to the formation of extended polymeric structures. The asymmetrical nature of the 2,3-dicarboxylate ligand can lead to more complex and less predictable coordination geometries compared to the symmetrical 2,6-dicarboxylate ligand.

Spectroscopic and Structural Characterization of Metal Complexes

The characterization of metal complexes of this compound and related ligands relies on a combination of spectroscopic and crystallographic techniques. Infrared (IR) spectroscopy is used to confirm the coordination of the carboxylate groups to the metal ion, often observed as a shift in the C=O stretching frequency. researchgate.net

Thermogravimetric analysis (TGA) can be employed to study the thermal stability of the coordination polymers and to determine the presence of solvent molecules within the crystal lattice. researchgate.net Elemental analysis is also a standard technique to confirm the bulk composition of the synthesized complexes. researchgate.net

X-ray Diffraction Studies for Crystal Structure Determination

The precise three-dimensional arrangement of atoms and molecules in a crystalline solid is fundamental to understanding its physical and chemical properties. X-ray diffraction is the definitive technique for determining crystal structures. While a detailed single-crystal X-ray diffraction study for this compound itself is not readily found in publicly accessible crystallographic databases, extensive research has been conducted on the crystal structures of closely related pyridine-dicarboxylic acid derivatives and their metal complexes. These studies provide valuable insights into the probable molecular geometry, packing, and intermolecular interactions of this compound.

For instance, studies on cocrystals of various pyridine derivatives with dicarboxylic acids have been characterized using single-crystal X-ray diffraction. researchgate.net These analyses reveal how the pyridine ring's nitrogen atom participates in hydrogen bonding and other non-covalent interactions, which are crucial in guiding the assembly of the crystal lattice. researchgate.net The C–N–C bond angle within the pyridine ring is a key indicator of whether the pyridine nitrogen is neutral or has been protonated to form a pyridinium (B92312) cation. researchgate.net

Furthermore, the crystallographic analysis of metal complexes containing pyridine dicarboxamide ligands, such as those derived from pyridine-2,6-dicarboxylic acid, demonstrates the coordination versatility of these types of ligands. kinampark.com X-ray crystallography has confirmed the formation of mono-, di-, tri-, and even tetranuclear copper(II) complexes, showcasing the ability of these ligands to bridge multiple metal centers. kinampark.com Similarly, crystallographic studies of furan-2,5-dicarboxamides and pyridine-2,6-dicarboxamides have elucidated the conformational variations, including planar, semi-skew, and skew arrangements of the carboxamide groups relative to the central ring. wikipedia.org

A search of the Cambridge Crystallographic Data Centre (CCDC) reveals numerous structures of metal-organic frameworks (MOFs) based on the parent pyridine-2,3-dicarboxylic acid. These studies are instrumental in understanding how the ligand coordinates to metal ions and forms extended networks. For example, MOFs constructed from pyridine-2,3-dicarboxylate and flexible bis-pyridyl ligands have been synthesized and their structures determined by X-ray crystallography, revealing intricate 2D and 3D frameworks. nih.govnih.gov

Table 1: Representative Crystallographic Data for Related Pyridine Derivative Complexes (Note: This table presents data for related compounds to illustrate typical crystallographic parameters, as specific data for this compound is not available.)

Compound/ComplexCrystal SystemSpace GroupKey Structural FeaturesReference
(adp)(4-CNpy)₂MonoclinicP2₁/nCo-crystal formed via hydrogen bonding between adipic acid and 4-cyanopyridine. researchgate.net
[Cu₃(L⁷)₂(μ₂-OAc)₂]TriclinicP-1Trinuclear copper(II) complex with deprotonated pyridine-2,6-bis(carboxamido) ligands. kinampark.com
N,N'-bis(2-pyridyl)pyridine-2,6-dicarboxamide monohydrateMonoclinicP2₁/cExtensive intramolecular hydrogen bonding. kinampark.com
[Zn(2,3-pydc)(bpp)]·2.5H₂OMonoclinicC2/c2D → 3D parallel interpenetration of layers. nih.govnih.gov

adp = adipic acid, 4-CNpy = 4-cyanopyridine, L⁷ = 2,6-bis(pyridine-2-carboxamido)pyridine, 2,3-pydc = pyridine-2,3-dicarboxylate, bpp = 1,3-bis(4-pyridyl)propane

These examples underscore the power of X-ray diffraction in elucidating the detailed structural chemistry of pyridine-based ligands and their assemblies, providing a solid foundation for predicting the behavior of this compound in crystalline materials.

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of molecules. These vibrations are sensitive to the molecule's structure, bonding, and its local environment. For this compound, these spectroscopic methods provide a characteristic fingerprint, allowing for its identification and offering insights into its molecular structure and the nature of its coordination to metal ions.

The PubChem database indicates the availability of Fourier-transform infrared (FTIR) and Raman spectra for this compound. nih.gov A detailed vibrational analysis of such a molecule would typically involve the assignment of observed spectral bands to specific molecular motions. This is often aided by computational methods, such as Density Functional Theory (DFT) calculations, which can predict vibrational frequencies and intensities. wikipedia.orgmdpi.comnih.gov

The vibrational spectrum of this compound can be understood by considering the characteristic frequencies of its constituent functional groups: the pyridine ring, the carboxylate groups, and the ethyl groups.

Pyridine Ring Vibrations: The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. wikipedia.org The C=C and C=N stretching vibrations of the pyridine ring give rise to a series of bands in the 1600-1400 cm⁻¹ range. The positions of these bands can shift upon coordination of the pyridine nitrogen to a metal ion.

Carboxylate Group Vibrations: The most prominent feature for the ester functional groups is the C=O stretching vibration, which typically appears as a strong band in the IR spectrum between 1750 and 1730 cm⁻¹. The C-O stretching vibrations of the ester are expected in the 1300-1100 cm⁻¹ region. Changes in the position and intensity of these bands upon complexation can indicate whether the carbonyl oxygen atoms are involved in coordination.

Ethyl Group Vibrations: The C-H stretching and bending vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the ethyl substituents will appear in their characteristic regions of the spectrum.

A comparative IR and Raman study of diethylzinc (B1219324) complexes with pyridine illustrates how these spectra change upon coordination. nih.gov For example, shifts in the vibrational modes of the pyridine ligand are observed, indicating its binding to the zinc center. nih.gov Similarly, vibrational analyses of related pyridine-dicarboxylic acids and their derivatives have been performed, providing a basis for assigning the vibrational modes of this compound. mdpi.comnih.gov

Table 2: Expected Vibrational Modes for this compound

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Aromatic C-H Stretch3100 - 3000Weak to MediumMedium to Strong
Aliphatic C-H Stretch3000 - 2850MediumMedium
C=O Stretch (Ester)1750 - 1730StrongMedium
C=C, C=N Ring Stretch1600 - 1400Medium to StrongMedium to Strong
CH₂/CH₃ Bending1470 - 1370MediumMedium
C-O Stretch (Ester)1300 - 1100StrongWeak
Ring Breathing/Deformation1000 - 600MediumStrong

By analyzing the IR and Raman spectra, researchers can confirm the identity and purity of this compound and gain valuable information about its conformational state and how it interacts with other molecules, particularly metal centers in coordination complexes.

EPR Spectroscopy for Transition Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is particularly valuable for studying transition metal complexes, as many of these contain metal ions with one or more unpaired d-electrons. georgiasouthern.edu For complexes involving this compound as a ligand, EPR spectroscopy can provide detailed information about the oxidation state of the metal ion, the geometry of the coordination environment, and the nature of the metal-ligand bonding. nih.govmdpi.com

The fundamental parameters obtained from an EPR spectrum are the g-factor and the hyperfine coupling constant (A).

The g-factor: The g-factor is a dimensionless quantity that is a measure of the magnetic moment of the unpaired electron. For a free electron, g is approximately 2.0023. In a transition metal complex, the g-value can deviate significantly from this value due to spin-orbit coupling, which is the interaction between the electron's spin and its orbital angular momentum. georgiasouthern.eduacs.org The magnitude and anisotropy (direction-dependence) of the g-tensor are highly sensitive to the geometry of the complex. For example, Cu(II) complexes (a d⁹ system) in elongated octahedral or square pyramidal geometries typically show an axial spectrum with g∥ > g⊥ > 2.0023, whereas complexes with a trigonal bipyramidal geometry often exhibit g⊥ > g∥ ≈ 2.0023. researchgate.net

Hyperfine Coupling: If the metal nucleus has a non-zero nuclear spin (e.g., ⁶³Cu and ⁶⁵Cu, both with I = 3/2), the EPR signal will be split into multiple lines due to hyperfine coupling. The magnitude of this coupling (the A-tensor) provides information about the delocalization of the unpaired electron onto the ligand, and thus the covalency of the metal-ligand bond.

Table 3: Principles of EPR Spectroscopy in Characterizing Transition Metal Complexes

EPR ParameterInformation GainedTypical Application
g-tensor (g∥, g⊥ or gₓ, gᵧ, g₂)Geometry of the coordination sphere (e.g., octahedral, square planar, trigonal bipyramidal). Electronic ground state of the metal ion.Distinguishing between different isomers of a complex. researchgate.netnih.gov
Hyperfine Coupling (A-tensor)Oxidation state of the metal. Covalency of metal-ligand bonds. Identification of coordinating atoms with nuclear spin.Quantifying the electron density at the metal nucleus and the extent of orbital mixing.
LinewidthsDynamic processes, such as molecular tumbling and chemical exchange. Spin-spin interactions.Studying the rigidity of the coordination sphere and intermolecular interactions. nih.gov

Therefore, if this compound were used to synthesize complexes with paramagnetic metal ions like Cu(II), Mn(II), or Cr(III), EPR spectroscopy would be an indispensable tool for elucidating their detailed electronic and geometric structures.

Functional Material Development

The unique structural and electronic properties of this compound and its derivatives make them attractive building blocks for the development of advanced functional materials. Their ability to form stable, well-defined structures with metal ions is at the core of their application in materials with tailored optical and electronic properties.

Photoluminescent Properties of Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The photoluminescence of MOFs is a property of significant interest, with potential applications in chemical sensing, solid-state lighting, and bio-imaging. The luminescence can originate from the organic linker, the metal ion/cluster, or from a combination of both, such as ligand-to-metal or metal-to-ligand charge transfer.

MOFs constructed from pyridine-2,3-dicarboxylate (the parent acid of the diethyl ester) have been shown to exhibit notable photoluminescent properties. nih.govnih.gov For example, zinc(II) and cadmium(II) MOFs based on pyridine-2,3-dicarboxylate and a flexible bis(4-pyridyl)propane co-ligand display intense fluorescent emissions at room temperature. nih.govnih.gov The luminescence in these cases is typically attributed to the π→n or π→π transitions within the organic ligands. The rigid framework of the MOF can enhance the emission intensity by restricting non-radiative decay pathways, such as molecular vibrations and rotations.

The emission properties of a luminescent MOF can be sensitive to the presence of guest molecules within its pores. This has led to the development of MOF-based chemical sensors. For instance, the luminescence of certain MOFs can be "quenched" (diminished) or "enhanced" upon interaction with specific analytes, such as small molecules, ions, or explosives. nih.gov

Table 4: Photoluminescence in Pyridine-dicarboxylate Based MOFs

MOFMetal IonKey Ligand(s)Emission Maxima (λₑₘ)Proposed Origin of LuminescenceReference
[Zn(2,3-pydc)(bpp)]·2.5H₂OZn(II)Pyridine-2,3-dicarboxylate, 1,3-bis(4-pyridyl)propane~430 nmLigand-based (π→n or π→π) nih.govnih.gov
[Cd(2,3-pydc)(bpp)(H₂O)]·3H₂OCd(II)Pyridine-2,3-dicarboxylate, 1,3-bis(4-pyridyl)propane~425 nmLigand-based (π→n or π→π) nih.govnih.gov
Eu-MOFEu(III)9,9-dimethylfluorene-2,7-dicarboxylate-Ligand-to-metal energy transfer nih.gov
Tb-MOFTb(III)Oxalic acid550 nm (green)Ligand-to-metal energy transfer wikipedia.org

The incorporation of this compound into MOFs could similarly lead to luminescent materials. The specific properties would depend on the chosen metal ion and the resulting framework topology. The ester groups might influence the framework's porosity and its interactions with guest molecules, potentially leading to new sensory materials.

Applications in Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Cells (of related bipyridine derivatives)

Bipyridine derivatives are a cornerstone of modern materials chemistry, particularly in the development of organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) and photovoltaic cells (e.g., dye-sensitized solar cells and organic solar cells). mdpi.commtu.edu While this compound is a pyridine dicarboxylate, its isomeric cousins, the bipyridines, are particularly prominent in this area.

Organic Light-Emitting Diodes (OLEDs): In OLEDs, a thin film of an organic compound emits light in response to an electric current. Metal complexes of 2,2'-bipyridine (B1663995) and its derivatives are widely used as emissive materials. kinampark.com For example, ruthenium(II) and iridium(III) complexes with bipyridine ligands can exhibit highly efficient phosphorescence, a key property for achieving high-efficiency OLEDs. The bipyridine ligands help to stabilize the metal center and can be functionalized to tune the emission color, solubility, and charge-transport properties of the complex. The development of advanced materials for OLEDs remains an active area of research, with a focus on improving efficiency, lifetime, and color purity. mdpi.com

Photovoltaic Cells: In organic photovoltaics, bipyridine derivatives play crucial roles as well. In dye-sensitized solar cells (DSSCs), ruthenium complexes containing bipyridine ligands are famously used as the photosensitizing dye. The dye absorbs sunlight, creating an excited state from which an electron is injected into a semiconductor (like TiO₂), generating a photocurrent. In organic polymer solar cells, derivatives of pyridine and quinoline (B57606) can be incorporated into the polymer structure or used as acceptor materials to facilitate charge separation and transport. mdpi.com The electronic properties of these nitrogen-containing heterocycles are key to their function in these devices.

The utility of bipyridine derivatives in these applications stems from their robust redox stability, strong metal-chelating ability, and highly tunable electronic and photophysical properties. mdpi.com

Potential in Drug Delivery Systems (of related bipyridine derivatives)

The structural motifs found in this compound, namely the pyridine ring, are prevalent in biologically active molecules and pharmaceuticals. nih.gov Bipyridine and related pyridine derivatives have emerged as versatile scaffolds in medicinal chemistry and are being explored for their potential in advanced drug delivery systems. mdpi.comnih.gov

The development of nanocarriers is a key strategy in modern drug delivery to improve the solubility, stability, and targeting of therapeutic agents. mdpi.comfu-berlin.de Pyridine-containing polymers have been used to create "smart" nanocarriers, such as polymeric micelles. kinampark.commdpi.comnih.govmtu.edunih.gov For example, block copolymers of poly(2-vinyl pyridine) can self-assemble into micelles that are pH-sensitive. nih.govnih.gov In acidic environments, like those found in tumor tissues or within cellular compartments (endosomes), the pyridine units become protonated, causing the micelle to disassemble and release its drug payload. nih.govnih.gov This provides a mechanism for targeted drug release.

Furthermore, bipyridine derivatives themselves, and their metal complexes, have shown therapeutic potential, particularly as anticancer agents. nih.gov They can form stable complexes with metals like ruthenium, platinum, or copper, and these complexes can be designed to interact with biological targets such as DNA or specific enzymes. wikipedia.orgmdpi.com The bipyridine ligand plays a crucial role in stabilizing the metal ion and modulating its biological activity.

Different types of nanocarriers are being investigated to deliver such compounds:

Polymeric Micelles: These core-shell structures can encapsulate hydrophobic drugs, like many bipyridine-based compounds, protecting them in the bloodstream and carrying them to the target site. nih.govnih.govnih.gov

Liposomes: These are vesicles composed of lipid bilayers that can carry both hydrophilic and hydrophobic drugs. nih.govmdpi.comnih.gov Formulations can be designed to be pH-sensitive or targeted to specific cells. nih.govnih.gov

Metal-Organic Frameworks (MOFs): The porous nature of MOFs allows for the loading of drug molecules, with the potential for high loading capacities and controlled release profiles.

The use of related bipyridine derivatives in these advanced delivery systems demonstrates a promising avenue of research. By incorporating such structures into nanocarriers, it may be possible to enhance their therapeutic efficacy while minimizing side effects, a central goal of modern pharmacology. nih.gov

Development of Polyesters from Pyridine Dicarboxylic Acids

The incorporation of rigid aromatic structures into polymer backbones is a well-established strategy for enhancing the thermal and mechanical properties of materials. Pyridine dicarboxylic acids (PDCs) have emerged as promising renewable building blocks for the synthesis of high-performance polyesters, offering a potential bio-based alternative to petroleum-derived monomers like terephthalic acid. wur.nlacs.org The nitrogen atom in the pyridine ring introduces unique chemical functionalities that can influence the polymer's properties, such as its thermal stability, solubility, and coordination capabilities.

The properties of polyesters derived from PDCs are highly dependent on the specific isomer used. Among the six possible isomers of pyridine dicarboxylic acid, research has primarily focused on the 2,4-, 2,5-, and 2,6-isomers for polyester (B1180765) synthesis. wur.nl Quinolinic acid (2,3-pyridine dicarboxylic acid), and its diethyl ester, this compound, have been investigated to a much lesser extent for polymer applications. wur.nl This is largely attributed to the known neurotoxic properties of quinolinic acid, which has limited its exploration in materials science. wur.nl

Research into polyesters from other PDC isomers provides valuable insights into the potential characteristics of pyridine-containing polyesters. For instance, polyesters synthesized from 2,5-pyridinedicarboxylic acid and 1,10-decanediol (B1670011) have demonstrated high crystallinity and melting points. researchgate.net In contrast, polyesters based on 2,6-pyridinedicarboxylic acid have shown high glass transition temperatures, a consequence of the rigid polymer backbone that hinders crystallization. wur.nl

The synthesis of these polyesters is typically achieved through polycondensation reactions, either from the diacid or its more reactive derivatives like diacid chlorides or diethyl esters, with various diols. wur.nlresearchgate.net Melt polycondensation is a common industrial method, though challenges such as the poor thermal stability of some PDC isomers need to be addressed. wur.nl For example, some PDCs may decompose at the high temperatures required for melt polycondensation. wur.nl To circumvent this, alternative strategies such as solution polycondensation or the use of condensing agents at milder temperatures have been explored. researchgate.netresearchgate.net

The introduction of comonomers is another effective approach to tailor the properties of pyridine-based polyesters. The incorporation of isosorbide, a bio-based diol, into polyesters derived from pyridine dicarboxylic acid has been shown to enhance thermal stability, mechanical strength, and gas barrier properties. consensus.appdntb.gov.ua This makes them attractive candidates for applications in food packaging. consensus.app

The tables below summarize key research findings on the synthesis and properties of polyesters derived from various pyridine dicarboxylic acid isomers.

Table 1: Synthesis and Thermal Properties of Polyesters from PDC Isomers

PDC IsomerDiol ComonomerPolymerization MethodMolecular Weight ( g/mol )Glass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Decomposition Temp. (Td) (°C)
2,4-PDC diethyl ester1,8-OctanediolMeltMn: 14,643---
2,5-PDC dichloride1,10-DecanediolMeltMn: 8,1000 to -6110-124304
2,6-PDC dichloride1,10-DecanediolMeltMn: 3,200--341
2,6-PDCEthylene Glycol--75Not observed-
2,6-PDC dichloride & Sebacoyl chlorideIsosorbideSolutionMn: 10,600-18,00030-64->328

Data sourced from multiple studies. wur.nlresearchgate.net

Table 2: Mechanical and Barrier Properties of Selected PDC-Based Polyesters

PolymerTensile Strength (MPa)Elongation at Break (%)Oxygen Permeability
PDePD26 (from 2,6-PDC)12.5 ± 4.825.0 ± 6.0Comparable to amorphous PET
PDePD25 (from 2,5-PDC)---

PDePD26 and PDePD25 are polyesters synthesized from the respective PDC isomers and a specific diol. Data sourced from a comparative study. researchgate.net

While the direct use of this compound in polyester synthesis remains limited, the broader research on PDC-based polyesters demonstrates the potential of this class of materials. The ability to tune properties through isomer and comonomer selection opens up possibilities for creating sustainable polymers with tailored performance characteristics for a range of applications.

Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Purity Assessment

Chromatographic methods are fundamental for separating Diethyl Pyridine-2,3-dicarboxylate from unreacted starting materials, byproducts, or degradation products, thereby allowing for its quantitative purity assessment.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile organic compounds like this compound. While specific validated methods for this compound are not extensively detailed in publicly available literature, methodologies for closely related compounds, such as other pyridine (B92270) carboxylic acid isomers, are well-established. ptfarm.plsielc.com These methods typically employ reverse-phase chromatography.

A plausible HPLC method for this compound would involve a C18 stationary phase column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer) and an organic solvent like acetonitrile or methanol. ptfarm.plsielc.com Gradient elution, where the proportion of the organic solvent is increased over time, would likely be used to ensure the separation of impurities with different polarities. Detection is commonly achieved using a UV detector, set at a wavelength where the pyridine ring exhibits strong absorbance.

Gas Chromatography (GC) is a suitable technique for the purity analysis of thermally stable and volatile compounds such as this compound. The yield of related pyridine dicarboxylate compounds has been determined by gas chromatography, indicating its utility in analyzing this class of molecules. googleapis.com A typical GC analysis would involve injecting a solution of the compound into a heated port, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column.

The column, often with a nonpolar or medium-polarity stationary phase like 5% phenyl methylpolysiloxane, separates components based on their boiling points and interactions with the phase. mdpi.com A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds. The purity is determined by comparing the area of the main peak corresponding to this compound to the total area of all peaks in the chromatogram.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of this compound, providing detailed information about its atomic composition and bonding arrangement.

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide a wealth of structural information.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum shows characteristic signals for the aromatic protons on the pyridine ring and the aliphatic protons of the two ethyl ester groups. nih.gov

Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
Pyridine H-68.73Doublet (d)3.9
Pyridine H-48.16Doublet of Doublets (dd)7.9, 1.5
Pyridine H-57.46Doublet of Doublets (dd)7.9, 4.8
-OCH₂CH₃ (C2-ester)4.44Quartet (q)7.2
-OCH₂CH₃ (C3-ester)4.36Quartet (q)7.2
-OCH₂CH₃ (C2-ester)1.39Triplet (t)7.2
-OCH₂CH₃ (C3-ester)1.35Triplet (t)7.2
Data obtained in CDCl₃ at 500 MHz. nih.gov

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The spectrum of this compound shows signals for the two carbonyl carbons of the ester groups, the five carbons of the pyridine ring, and the methylene (B1212753) and methyl carbons of the ethyl groups. nih.gov

Assignment Chemical Shift (δ) ppm
C=O (C2-ester)165.28
C=O (C3-ester)164.24
Pyridine C-2150.68
Pyridine C-6150.20
Pyridine C-4136.65
Pyridine C-5125.39
Pyridine C-3123.71
-OCH₂CH₃61.24
-OCH₂CH₃61.07
-OCH₂CH₃13.05
-OCH₂CH₃13.02
Data obtained in CDCl₃ at 126 MHz. nih.gov

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that typically produces protonated molecular ions [M+H]⁺ with minimal fragmentation. This is particularly useful for accurately determining the molecular mass. High-resolution mass spectrometry (HRMS) using ESI provides a highly accurate mass measurement, which can be used to confirm the elemental formula.

Calculated [M+H]⁺: 224.0923 nih.gov

Found [M+H]⁺: 224.0921 nih.gov

This close correlation between the calculated and found mass confirms the molecular formula C₁₁H₁₃NO₄. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the sample is first separated by gas chromatography and then analyzed by a mass spectrometer. The electron ionization (EI) used in GC-MS is a higher-energy technique that causes fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint. For this compound, characteristic fragments are observed.

Fragment m/z Relative Intensity
106Top Peak
782nd Highest
1233rd Highest
Data from NIST Mass Spectrometry Data Center.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups. The IR spectrum is a valuable tool for identifying the functional groups present in a molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the ester and pyridine functionalities.

Functional Group Characteristic Absorption Range (cm⁻¹) Vibration Type
C-H (Aromatic)3100 - 3000Stretch
C-H (Aliphatic)3000 - 2850Stretch
C=O (Ester)1750 - 1735Stretch
C=C, C=N (Pyridine Ring)1600 - 1450Stretch
C-O (Ester)1300 - 1000Stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy of pyridine dicarboxylic acid derivatives, including this compound, reveals characteristic electronic transitions within the molecule. In aqueous solutions, these compounds typically exhibit broad and intense absorption bands in the range of 220 to 300 nm. nih.gov These absorptions are attributed to π-π* transitions originating from the pyridine ring's aromatic system. nih.gov

The specific absorption maxima (λmax) for pyridinedicarboxylic acids are influenced by the position of the carboxyl groups on the pyridine ring. semanticscholar.org For instance, studies on various isomers of pyridinedicarboxylic acid have detailed these shifts. semanticscholar.org For related pyridinedicarboxylate-Tb(III) complexes, absorption peaks have been identified at wavelengths of 272 nm and 280 nm, corresponding to the π-π* transitions of the ligand. nih.gov The parent pyridine molecule itself shows primary absorption maxima at approximately 202 nm and 254 nm. sielc.com The electronic properties and steric effects of the substituents play a significant role in determining the precise wavelength and intensity of these absorption bands. semanticscholar.org

Table 1: UV-Vis Absorption Data for Pyridine Derivatives

Compound Absorption Maxima (λmax) Transition Type Reference
Pyridinedicarboxylate Derivatives 220 - 300 nm π-π* nih.gov
Pyridinedicarboxylate-Tb(III) Complexes 272 nm, 280 nm π-π* nih.gov

Raman Spectroscopy

Raman spectroscopy is a powerful technique for investigating the vibrational modes of this compound. The spectra are dominated by vibrations associated with the pyridine ring and the attached ester functional groups. For the parent pyridine molecule, which has C2v point-group symmetry, all 27 possible vibrational modes are Raman active. aps.org

Key vibrational modes observed in the Raman spectra of pyridine and its derivatives include ring deformation, ring breathing, and ring stretching modes. researchgate.net The ring breathing modes are particularly prominent and are typically observed around 978 cm⁻¹ and 1021 cm⁻¹. researchgate.net Another characteristic vibration, sometimes referred to as a triangle mode, is predicted to occur at 1028 cm⁻¹. acs.org The formation of complexes or the addition of substituents can cause significant shifts in the wavenumbers and changes in the intensity of these bands. acs.orgacs.org For example, the interaction of pyridine with silver nanoparticles in Surface-Enhanced Raman Spectroscopy (SERS) studies leads to notable changes in the spectra, providing insights into molecular orientation and interaction with the substrate. acs.org

Table 2: Characteristic Raman Vibrational Modes for Pyridine Derivatives

Vibrational Mode Typical Wavenumber (cm⁻¹) Compound Context Reference
Ring Deformation 598 Pyridine researchgate.net
Ring Breathing 978, 1021 Pyridine researchgate.net
Ring Breathing (Triangle Mode) 1028 Pyridine acs.org

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and oxygen) in a compound, which is used to confirm its empirical and molecular formula. For this compound, the molecular formula is C₁₁H₁₃NO₄, with a molecular weight of 223.23 g/mol . chemicalbook.com

The theoretical elemental composition can be calculated from the molecular formula. Experimental values are obtained using analytical instruments like a CHNS/O analyzer and are typically reported to be in close agreement with the calculated percentages, confirming the purity and identity of the synthesized compound. For example, elemental analyses performed on related pyridine-dicarboxylate complexes and derivatives consistently show a close match between calculated and found values, typically within a ±0.4% margin, which is standard for confirming a compound's structure. mdpi.commdpi.comresearchgate.net

Table 3: Elemental Analysis Data for this compound (C₁₁H₁₃NO₄)

Element Symbol Atomic Weight Number of Atoms Total Weight Percentage (%)
Carbon C 12.011 11 132.121 59.18
Hydrogen H 1.008 13 13.104 5.87
Nitrogen N 14.007 1 14.007 6.27
Oxygen O 15.999 4 63.996 28.67

| Total | | | | 223.228 | 100.00 |

Thermal Analysis (Thermogravimetric Analysis - TGA/DTG)

Thermogravimetric Analysis (TGA) and its derivative (DTG) are used to study the thermal stability and decomposition profile of this compound. TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures, the presence of solvated molecules (like water), and the composition of the final residue.

Studies on related metal-organic frameworks incorporating the pyridine-2,3-dicarboxylate ligand have utilized TGA to characterize their thermal properties. rsc.org For various isomers of pyridinedicarboxylic acid, thermal stability has been shown to be influenced by the substitution pattern of the carboxylic groups. The 3,4- and 3,5-isomers exhibit higher decomposition temperatures (above 311°C) compared to other isomers, a stability attributed to the unlikelihood of intermolecular hydrogen bonding involving the nitrogen atom. wur.nl TGA of coordination polymers containing pyridine-2,5-dicarboxylate (B1236617) shows distinct mass loss steps corresponding to the removal of water molecules followed by the decomposition of the organic ligands at higher temperatures. researchgate.net This analytical method is crucial for determining the operational temperature limits of materials containing this compound.

Table 4: Mentioned Compounds

Compound Name
This compound
Pyridine
Pyridinedicarboxylic acid
Terbium

Theoretical and Computational Studies of Diethyl Pyridine 2,3 Dicarboxylate and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are used to predict molecular geometries, vibrational frequencies, and electronic properties with a high degree of accuracy, complementing and guiding experimental work.

Density Functional Theory (DFT) for Molecular Structure and Vibrational Frequencies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine optimized molecular geometries and predict vibrational spectra. DFT calculations, often using functionals like B3LYP, can accurately compute parameters such as bond lengths and bond angles. scirp.org For pyridine (B92270) derivatives, DFT has been successfully used to analyze molecular structures and vibrational frequencies. nih.govnih.gov

Theoretical vibrational wavenumbers are calculated from the optimized geometry. These calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model, providing a better correlation with experimental FT-IR and FT-Raman spectra. nih.govelixirpublishers.com For example, in studies of related pyridine-dicarboxylic acids, the optimized geometries and vibrational frequencies were computed using DFT with the B3LYP functional and a 6-311++G(d,p) basis set. researchgate.net The analysis of heteroaromatic compounds like Diethyl Pyridine-2,3-dicarboxylate typically involves examining characteristic vibrations, such as C-H stretching in the 3100-3000 cm⁻¹ region and C=N ring stretching, which commonly appears between 1600-1500 cm⁻¹. elixirpublishers.com

Table 1: Selected Theoretical Vibrational Frequencies for Pyridine Derivatives

Vibrational Mode Typical Frequency Range (cm⁻¹) Description
C-H Stretching 3100-3000 Aromatic C-H bond stretching vibrations. elixirpublishers.com
C=N Stretching 1600-1500 Stretching vibration of the C=N bond within the pyridine ring. elixirpublishers.com
C-N Stretching 1382-1266 Stretching vibration of the C-N bond, often mixed with other modes. elixirpublishers.com

HOMO and LUMO Analysis for Charge Transfer Characteristics

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and the potential for intramolecular charge transfer. scirp.orgnih.gov A smaller energy gap suggests that the molecule is more reactive and can be easily polarized, indicating a greater potential for charge transfer within the molecule. scirp.orgirjweb.com

The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com Analysis of the spatial distribution of these orbitals can reveal the sites within the molecule that are most likely to participate in chemical reactions. In pyridine derivatives, the HOMO and LUMO are typically distributed over the π-conjugated system. The energy gap helps to explain the charge transfer interactions that are responsible for the bioactivity of many molecules. scirp.org For instance, in a study on a thiazole derivative, the calculated HOMO-LUMO energy gap was found to be -4.6991 eV, indicating potential charge transfer interaction. irjweb.com

Table 2: Frontier Orbital Energies and Energy Gap

Parameter Energy (eV) Significance
EHOMO -6.646 Energy of the highest occupied molecular orbital; related to electron-donating ability. scirp.org
ELUMO -1.816 Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. scirp.org

Note: The values presented are for the related compound Quinoline (B57606) (Benzo[b]Pyridine) from a DFT study, illustrating the typical range for such analyses.

Molecular Docking and Virtual Screening in Drug Discovery

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). plos.org This method is instrumental in drug discovery for identifying potential drug candidates by simulating the interaction between a ligand and the active site of a target protein. nih.gov The binding affinity, typically expressed as a docking score in kcal/mol, indicates the strength of the interaction. plos.org

Derivatives of pyridine are frequently explored as scaffolds in drug design. nih.gov In silico studies involving molecular docking can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the protein's binding pocket. researchgate.net For example, in a study on new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives, molecular docking was used to evaluate their potential as α-amylase inhibitors, with one compound showing a strong binding score of -7.43 kcal/mol. plos.org Such studies help to understand the structure-activity relationship (SAR) and guide the synthesis of more potent inhibitors.

Prediction of ADMET Properties (e.g., ADMETSAR 1.0)

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. ADMET stands for Absorption, Distribution, Metabolism, Excretion, and Toxicity. Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures. In silico tools and web servers, such as ADMETSAR, are used to predict these properties based on the molecule's structure. plos.orgresearchgate.net

These predictive models assess parameters related to drug-likeness, such as adherence to Lipinski's Rule of Five, which predicts oral bioavailability. plos.org The rule states that a compound is more likely to be orally active if it has a molecular weight under 500, a logP value less than 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. plos.org For novel diethyl pyridinyl phosphonate derivatives, in silico ADMET predictions were performed to evaluate their potential as drug candidates. researchgate.net

Potential Energy Distribution (PED) for Vibrational Modes

While DFT calculations can predict vibrational frequencies, a detailed assignment of these frequencies to specific molecular motions can be complex, as different vibrations can be coupled. Potential Energy Distribution (PED) analysis is used to provide a quantitative description of the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. elixirpublishers.comresearchgate.net

By calculating the PED, researchers can make unambiguous assignments for the observed bands in experimental FT-IR and FT-Raman spectra. elixirpublishers.comijera.com For instance, a PED calculation might show that a particular vibrational mode at a certain frequency is 97% due to C-H symmetric stretching, with minor contributions from other motions. researchgate.net This level of detail is essential for a complete understanding of the molecule's vibrational dynamics and for confirming its structural characterization. researchgate.netijera.com

Q & A

Basic: What are the optimal synthetic routes for DPD, and how can reaction efficiency be improved?

Answer:
DPD is typically synthesized via esterification of pyridine-2,3-dicarboxylic acid with ethanol under acidic catalysis. Key steps include:

  • Reagent ratios : Use a 2:1 molar excess of ethanol to ensure complete esterification of both carboxyl groups.
  • Catalyst selection : Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) are effective, with PTSA reducing side reactions .
  • Purification : Vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted acid and byproducts.
  • Yield optimization : Refluxing at 80–100°C for 12–24 hours improves yields (typically 65–80%). Monitor reaction progress via TLC or FT-IR for ester C=O stretching (~1740 cm⁻¹) .

Basic: What spectroscopic and crystallographic methods are critical for characterizing DPD?

Answer:

  • NMR : ¹H NMR (CDCl₃) shows ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 4.2–4.4 ppm for CH₂) and pyridine ring protons (δ 7.5–8.5 ppm). ¹³C NMR confirms ester carbonyls (~165 ppm) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, identifying bond angles and coordination geometries in metal complexes. For example, Ag(II) complexes with DPD exhibit distorted octahedral geometries .
  • Mass spectrometry : High-resolution ESI-MS provides exact mass validation (theoretical [M+H]⁺ = 236.09) .

Basic: What safety protocols are essential for handling DPD in laboratory settings?

Answer:

  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Use inert gas (N₂) purging for long-term stability .
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact, as DPD may cause irritation (flush with water for 15 minutes if exposed) .
  • Spill management : Neutralize with sodium bicarbonate, collect in chemical waste containers, and avoid drainage .

Advanced: How does DPD function in designing metal-organic frameworks (MOFs) for gas storage?

Answer:
DPD’s pyridine and carboxylate groups act as polydentate ligands, forming porous MOFs with transition metals (e.g., Cd²⁺). Applications include:

  • CO₂ capture : Cadmium-DPD MOFs exhibit selective CO₂ adsorption (BET surface area >500 m²/g) due to Lewis acid-base interactions .
  • Structural tuning : Varying solvent (DMF vs. water) and temperature alters pore size and topology. For example, hydrothermal synthesis yields 2D networks, while solvothermal methods favor 3D frameworks .

Advanced: What is the biological role of pyridine-2,3-dicarboxylate derivatives like DPD?

Answer:
Pyridine-2,3-dicarboxylate is a biosynthetic precursor to niacin (vitamin B3) and acts as a pro-oxidant in microbial systems. Key findings:

  • Niacin synthesis : Enzymatic decarboxylation in Klebsiella pneumoniae produces quinolinic acid (log2FC = +1.37 under oxidative stress) .
  • Pro-oxidant activity : DPD derivatives enhance ROS generation in bacterial metabolism, sensitizing pathogens to nitrofurantoin .

Advanced: How can SHELX software resolve crystallographic ambiguities in DPD-metal complexes?

Answer:

  • Refinement strategies : SHELXL refines anisotropic displacement parameters for heavy atoms (e.g., Ag, Cd) and applies TWIN/BASF commands for twinned crystals .
  • Validation tools : CheckCIF/PLATON identifies structural outliers (e.g., bond length mismatches >0.02 Å). For DPD-Ag complexes, residual density peaks <0.3 eÅ⁻³ confirm model accuracy .

Advanced: What analytical challenges arise in quantifying DPD in biological matrices?

Answer:

  • Matrix interference : Co-eluting metabolites require HPLC with C18 columns (gradient: 10–90% acetonitrile in 0.1% formic acid) and MS/MS detection (MRM transitions m/z 236→163) .
  • Sensitivity limits : Limit of quantification (LOQ) ≥10 ng/mL in plasma; derivatization with BSTFA enhances GC-MS signal intensity .

Advanced: How to address contradictions in reported DPD synthesis yields?

Answer:
Discrepancies (e.g., 65% vs. 80% yields) stem from:

  • Catalyst purity : Impure H₂SO₄ reduces esterification efficiency. Use freshly distilled PTSA for reproducibility .
  • Moisture control : Anhydrous conditions (molecular sieves) prevent hydrolysis of ester intermediates . Validate results via triplicate trials and cross-lab calibration.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.